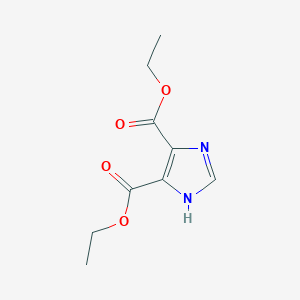

Diethyl 1H-imidazole-4,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKKUSLBNWTXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325639 | |

| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-79-1 | |

| Record name | 1080-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1H-imidazole-4,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of Diethyl 1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's fundamental chemical and physical characteristics, with a focus on its basicity, supported by experimental protocols for its determination.

Core Concepts: Understanding the Basicity of Imidazole Derivatives

The basicity of this compound is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3 of the imidazole ring. This nitrogen can accept a proton, forming a resonance-stabilized imidazolium cation. The availability of this lone pair and the stability of the resulting conjugate acid are key determinants of the compound's basic strength.

However, the presence of two electron-withdrawing ethyl carboxylate groups at positions 4 and 5 significantly influences the electron density of the imidazole ring. These groups pull electron density away from the ring through the inductive effect, thereby reducing the availability of the lone pair on the N-3 nitrogen for protonation. This deactivating effect is expected to make this compound a weaker base compared to the parent imidazole molecule. Imidazole itself is amphoteric, meaning it can act as both an acid and a base. The pKa for the imidazolium ion is approximately 6.95, while the pKa for the proton on N-1 is around 14.5.[1]

Quantitative Data Summary

A compilation of the known quantitative data for this compound and a closely related analogue, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is presented below for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1080-79-1 | N/A |

| Molecular Formula | C₉H₁₂N₂O₄ | N/A |

| Molecular Weight | 212.20 g/mol | N/A |

| Melting Point | 210-216 °C | [2] |

| Boiling Point (Predicted) | 357.9 ± 22.0 °C | [2] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.70 ± 0.10 | [2] |

| Storage Temperature | Room Temperature | [2] |

Table 2: Physicochemical Properties of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

| Property | Value | Source |

| CAS Number | 144689-94-1 | N/A |

| Molecular Formula | C₁₂H₁₈N₂O₄ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| Physical Form | Crystal - Powder | N/A |

| Color | Slightly pale yellow - Yellow | N/A |

| Purity | 95% | N/A |

| Storage Temperature | Room Temperature | N/A |

Experimental Protocols for Basicity Determination

The basicity of this compound, quantified by its pKa value, can be experimentally determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.

Potentiometric Titration

This method involves the gradual addition of a standardized acid solution to a solution of the imidazole derivative and monitoring the corresponding change in pH. The pKa value is determined from the inflection point of the resulting titration curve.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.

-

Data Analysis: Continue the titration until the pH changes become minimal after passing the equivalence point. Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first and second derivatives of the titration curve can be used for a more precise determination of the equivalence point.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

-

This compound

-

Buffer solutions covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of the imidazole derivative but in different buffer solutions covering the desired pH range.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample solution.

-

Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation.

Visualizations

Logical Workflow for the Synthesis of this compound

The synthesis of the imidazole core can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or an ammonium salt. This can be adapted for the synthesis of the title compound.

Caption: A logical workflow for the synthesis of this compound.

Protonation Equilibrium of this compound

The basicity of the molecule is defined by the equilibrium between the neutral and protonated forms.

Caption: Protonation equilibrium of the imidazole ring.

Conclusion

This technical guide has provided a detailed examination of the basic properties of this compound. The predicted pKa suggests it is a moderately basic compound, with its basicity being attenuated by the presence of electron-withdrawing ester groups. The provided experimental protocols offer robust methods for the empirical determination of its pKa, which is a critical parameter for researchers in drug discovery and materials science. The visualizations offer a clear representation of a potential synthetic route and the fundamental protonation equilibrium that governs its basic character. Further experimental validation of the predicted properties is encouraged to fully characterize this versatile molecule.

References

A Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole class of heterocyclic molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the available information on this compound, including its chemical properties and a general overview of its synthetic context.

It is important to note that while the imidazole scaffold is of great interest, detailed experimental protocols and in-depth biological studies for this compound specifically are not extensively available in the public domain. Much of the detailed research has been focused on substituted analogues, such as Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are primarily based on predictions and supplier data.

| Property | Value | Reference |

| CAS Number | 1080-79-1 | [4] |

| Molecular Formula | C₉H₁₂N₂O₄ | [4] |

| Molecular Weight | 212.2 g/mol | [4] |

| Melting Point | 210-216 °C | [4] |

| Boiling Point | 357.9 ± 22.0 °C (Predicted) | [4] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.70 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [4] |

Synthesis and Experimental Protocols

A notable synthesis for a related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, involves the reaction of Diethyl 2-chloro-3-oxosuccinate with Butyramidinium chloride in the presence of a base like triethylamine in ethanol.[5] The reaction mixture is typically stirred at room temperature and then heated to facilitate the condensation and cyclization.[5]

General Synthetic Workflow for Imidazole-4,5-dicarboxylates

The following diagram illustrates a generalized workflow for the synthesis of imidazole-4,5-dicarboxylate derivatives, based on common organic chemistry principles and published syntheses of related compounds.

Biological Significance and Potential Applications

While specific biological data for this compound is limited, the broader class of imidazole derivatives is well-established for its diverse pharmacological activities.[1][2][3] The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.

Potential areas of research and application for this compound could include:

-

Antimicrobial Agent Development: Imidazole derivatives are known to exhibit antibacterial and antifungal properties.[2]

-

Anti-inflammatory Research: Certain imidazole-containing compounds have demonstrated potent anti-inflammatory effects.[1]

-

Anticancer Drug Discovery: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are a continuous area of investigation.[6]

-

Intermediate for Pharmaceutical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex, biologically active molecules.[7] For instance, the related compound, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist.[5]

Signaling Pathways

There is no specific information available in the reviewed literature detailing the interaction of this compound with any particular signaling pathways. Research into the biological activity of this specific compound would be required to elucidate its mechanism of action and potential molecular targets.

The general workflow for investigating the biological activity and signaling pathway involvement of a novel imidazole derivative is depicted below.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, the well-documented biological significance of the imidazole core suggests that it could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical reactivity, biological activity, and potential applications.

References

An In-depth Technical Guide to Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential applications of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Identification

This compound is a disubstituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The core imidazole ring is functionalized with two diethyl carboxylate groups at the 4 and 5 positions.

Chemical Structure:

Caption: 2D representation of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1080-79-1[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₂N₂O₄[1][3] |

| Molecular Weight | 212.20 g/mol [2][3] |

| InChI Key | NQKKUSLBNWTXQI-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=C(N=CN1)C(=O)OCC |

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, a combination of reported and predicted values is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid[1] | Sigma-Aldrich[1] |

| Melting Point | 210-216 °C | Chemdad[4] |

| Boiling Point (Predicted) | 357.9 ± 22.0 °C | Chemdad[4] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | Chemdad[4] |

| pKa (Predicted) | 8.70 ± 0.10 | Chemdad[4] |

| Storage Temperature | Room Temperature[1] | Sigma-Aldrich[1], BLD Pharm |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the imidazole ring proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups. |

| ¹³C NMR | Resonances for the imidazole ring carbons, the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns typical for esters and imidazoles. |

Experimental Protocols

Proposed Synthesis of this compound:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1H-imidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Development and Signaling Pathways

Direct evidence of this compound's involvement in specific signaling pathways is not documented. However, the imidazole core is a crucial pharmacophore found in a wide array of biologically active compounds. Imidazole-containing molecules are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The primary role of this compound in drug development is likely as a versatile chemical intermediate. Its two ester functionalities provide reactive sites for further molecular elaboration, allowing for the synthesis of more complex imidazole derivatives. These derivatives can be designed to interact with various biological targets.

Caption: Logical workflow for the utilization in drug discovery.

The imidazole moiety's ability to act as a proton donor and acceptor, and to coordinate with metal ions, is fundamental to the biological activity of many imidazole-containing drugs. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Safety and Handling

Table 4: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For full safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diethyl 1H-imidazole-4,5-dicarboxylate (CAS No. 1080-79-1). This document includes key quantitative data, a detailed experimental synthesis protocol, and predicted spectroscopic data to support research and development activities.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic compound. Its core structure features an imidazole ring substituted with two ethyl carboxylate groups. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.

Physical Properties

The known and predicted physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 212.20 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 210-216 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point (Predicted) | 357.9 ± 22.0 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| pKa (Predicted) | 8.70 ± 0.10 | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | Room Temperature (Sealed in dry environment) | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1080-79-1 |

| InChI | 1S/C9H12N2O4/c1-3-14-8(12)6-7(11-5-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)[1] |

| InChI Key | NQKKUSLBNWTXQI-UHFFFAOYSA-N[1] |

Experimental Synthesis Protocol

The following protocol describes the synthesis of this compound from Diethyl L-(+)-tartrate.

Materials and Reagents:

-

Diethyl L-(+)-tartrate

-

Ethyl acetate

-

1,3-Dibromo-5,5-dimethylhydantoin

-

Acetic acid

-

36% Aqueous formaldehyde solution

-

Ammonium acetate

-

5N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve Diethyl L-(+)-tartrate (2.0 g) in ethyl acetate (34.2 ml).

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) to the solution and stir the reaction mixture for 3 hours at room temperature.

-

Addition of Reagents: Add acetic acid (17 ml) to the reaction mixture. Subsequently, slowly add 36% aqueous formaldehyde solution (3.45 ml) while cooling the mixture in an ice bath to maintain an internal temperature at or below 10°C.

-

Formation of Imidazole Ring: Add ammonium acetate (17.2 g) under the same temperature conditions.

-

Reaction Progression: Stir the reaction solution at room temperature for 30 minutes, then warm it to 50°C and continue stirring for 3 hours.

-

Work-up and Extraction: After the reaction is complete, add 5N sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Analysis: Dry the combined organic layers with anhydrous magnesium sulfate. The resulting ethyl acetate solution containing the product can be quantitatively analyzed by HPLC. This procedure yields approximately 1.24 g (60%) of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 | s | 1H, C2-H |

| ~4.3 | q | 4H, -CH₂-CH₃ |

| ~1.3 | t | 6H, -CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~163 | C=O (ester) |

| ~138 | C2 |

| ~128 | C4/C5 |

| ~61 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1730-1700 | C=O stretch (ester) |

| 1550-1450 | C=C and C=N stretch (imidazole ring) |

| 1250-1000 | C-O stretch (ester) |

Predicted Mass Spectrum

| m/z | Fragmentation |

| 212 | [M]⁺ (Molecular Ion) |

| 184 | [M - C₂H₄]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 139 | [M - COOC₂H₅]⁺ |

| 111 | [M - 2 x COOC₂H₅]⁺ |

References

Diethyl 1H-imidazole-4,5-dicarboxylate solubility data

An In-Depth Technical Guide on Diethyl 1H-imidazole-4,5-dicarboxylate: Synthesis, and Physicochemical Properties

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols and an analysis of its chemical properties.

Data Presentation: Physicochemical Properties

| Property | Value | Reference/Note |

| Molecular Formula | C₉H₁₂N₂O₄ | |

| Molecular Weight | 212.20 g/mol | |

| Appearance | Solid | |

| Qualitative Solubility | Soluble in dichloromethane (CH₂Cl₂). Imidazoles are generally soluble in polar solvents.[1][2] | Inferred from extraction solvent used in synthesis protocols. General solubility of the imidazole class of compounds.[1][2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the esterification of imidazole-4,5-dicarboxylic acid. The following protocol is adapted from established literature.

Materials:

-

Imidazole-4,5-dicarboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

0.1M Ammonium Bicarbonate (NH₄HCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

Combine imidazole-4,5-dicarboxylic acid with an excess of absolute ethanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid to the mixture to act as a catalyst.

-

Reflux the reaction mixture under a nitrogen atmosphere for 48 hours.

-

After cooling, evaporate the ethanol using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium carbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash them with a 0.1M solution of ammonium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under vacuum to yield this compound.

General Protocol for Solubility Determination

For researchers wishing to determine the quantitative solubility of this compound, the following general protocol, based on the isothermal shake-flask method, is recommended.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in units such as g/100 mL or mol/L.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Involvement in Synthetic Pathways

Derivatives of imidazole-4,5-dicarboxylic acid are valuable scaffolds in medicinal chemistry, often used to create libraries of compounds for drug discovery. For instance, they can be derivatized with amines to form imidazole-4,5-dicarboxamides, which act as mimics of substituted purines and are explored as potential kinase inhibitors.[3][4]

Caption: Synthetic pathway from Imidazole-4,5-dicarboxylic acid to potential kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Diethyl 1H-imidazole-4,5-dicarboxylate in Agrochemical Production

Introduction

Diethyl 1H-imidazole-4,5-dicarboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of agrochemicals.[1][2] Its imidazole core is a prevalent scaffold in molecules exhibiting herbicidal and fungicidal properties.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the production of imidazolinone herbicides and imidazole-based fungicides.

Application in Herbicide Synthesis: Imidazolinones

The imidazolinone class of herbicides are potent, low-application-rate compounds that effectively control a broad spectrum of weeds.[4] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in plants.[5] this compound and its derivatives are valuable precursors for the synthesis of the core imidazolinone ring structure found in herbicides such as imazamethabenz-methyl and imazapyr.[1][6]

Signaling Pathway of Imidazolinone Herbicides

The primary target of imidazolinone herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, imidazolinone herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.

Caption: Inhibition of the AHAS pathway by imidazolinone herbicides.

Experimental Workflow for Imidazolinone Herbicide Synthesis

The synthesis of imidazolinone herbicides from this compound derivatives typically involves a multi-step process. A general workflow includes the formation of a key intermediate, followed by cyclization and functional group modifications.

Caption: General workflow for imidazolinone herbicide synthesis.

Quantitative Data: Herbicidal Efficacy

The efficacy of imidazolinone herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the percentage of weed control at a given application rate.

| Herbicide | Target Weed | Efficacy Data | Reference |

| Imazamethabenz-methyl | Wild Oat (Avena fatua) | 85% control with Axial One EC | [7] |

| Imazamethabenz-methyl | Wild Oat (Avena fatua) | Highly effective | [6] |

| Imazapyr | General Weeds | Non-selective, broad-spectrum | [5] |

Experimental Protocol: Synthesis of an Imidazolinone Precursor

Materials:

-

2-propylimidazole

-

Diethyl carbonate

-

Base catalyst (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Apparatus for reflux and column chromatography

Procedure:

-

Dissolve 2-propylimidazole in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of a strong base, such as sodium ethoxide.

-

Add diethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. The yield is reported to be generally high.[1]

Application in Fungicide Synthesis: Imidazole Fungicides

Imidazole-based fungicides are widely used in agriculture to control a variety of fungal pathogens.[3] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[8] Ergosterol is a vital component of fungal cell membranes. This compound can serve as a starting material for the synthesis of various imidazole fungicides.[1]

Signaling Pathway of Imidazole Fungicides

Imidazole fungicides target the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.

Caption: Inhibition of ergosterol biosynthesis by imidazole fungicides.

Quantitative Data: Fungicidal Efficacy

The efficacy of imidazole fungicides is often expressed as the effective concentration required to inhibit 50% of fungal growth (EC50).

| Fungicide | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Flutriafol | Neofusicoccum parvum | 0.13 - 0.14 | [9] |

| Flutriafol | Exserohilum turcicum | Mean: 2.19 - 3.26 | [10] |

| Imidazole Derivatives | Trichophyton mentagrophytes | High activity | [3] |

| Imidazole Derivatives | Microsporum gypseum | High activity | [3] |

| Imidazole Derivatives | Candida albicans | High activity | [3] |

Experimental Protocol: Synthesis of an Imidazole Fungicide Precursor

A detailed experimental protocol for the synthesis of a specific commercial fungicide directly from this compound is not explicitly available in the searched literature. However, the synthesis of imidazole derivatives for antifungal applications generally involves the N-alkylation or N-arylation of the imidazole ring, followed by further functionalization. The following is a general conceptual protocol.

Materials:

-

This compound

-

Alkyl or aryl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., DMF or acetonitrile)

-

Standard laboratory glassware for heating and work-up

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent like DMF.

-

Add a base, such as potassium carbonate, to the solution.

-

To the stirred suspension, add the desired alkyl or aryl halide dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the N-substituted Diethyl imidazole-4,5-dicarboxylate.

-

This intermediate can then undergo further chemical transformations, such as reduction of the ester groups or conversion to amides, to produce the final fungicide molecule.

Conclusion

This compound is a valuable and versatile starting material and intermediate in the synthesis of important agrochemicals. Its utility in constructing the core structures of imidazolinone herbicides and imidazole fungicides highlights its significance in the agrochemical industry. The provided protocols and data serve as a foundation for researchers and professionals in the development of new and effective crop protection agents. Further research into direct and efficient synthetic routes from this compound to commercial agrochemicals is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. canadianagronomist.ca [canadianagronomist.ca]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Popular Flutriafol-Based Fungicide and Its Applications in Agriculture [cnagrochem.com]

- 9. ucanr.edu [ucanr.edu]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

Application Notes and Protocols: Diethyl 1H-imidazole-4,5-dicarboxylate as a Versatile Scaffold for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the versatile building block, diethyl 1H-imidazole-4,5-dicarboxylate. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent interactions with various biological targets.[2][3] this compound is a readily available and highly functionalized starting material that serves as an excellent platform for the synthesis of diverse libraries of imidazole-based compounds with potential anticancer activity.[4][5] Derivatives of this scaffold have been shown to target a range of cancer-related pathways, including kinase signaling and microtubule dynamics.[3][6][7][8]

Synthesis of Anticancer Agents from this compound

The diester functionalities at the 4 and 5 positions of this compound offer convenient handles for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate biological activity. A general synthetic strategy involves the initial modification of the ester groups, followed by N-alkylation or N-arylation of the imidazole ring.

General Synthetic Scheme:

A common synthetic route involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be converted to a diamide or other functional groups. Alternatively, the ester groups can be reduced to alcohols or undergo transesterification. The imidazole nitrogen can be alkylated or arylated to introduce further diversity.

Experimental Protocol: Synthesis of Imidazole-4,5-dicarboxamides

This protocol describes a general method for the synthesis of N,N'-disubstituted imidazole-4,5-dicarboxamides, a class of compounds that has shown promise as anticancer agents.

-

Hydrolysis of this compound:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add lithium hydroxide (2.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

-

Collect the resulting precipitate (1H-imidazole-4,5-dicarboxylic acid) by filtration, wash with cold water, and dry under vacuum.

-

-

Amide Coupling:

-

Suspend 1H-imidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (2.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacyl chloride.

-

Dissolve the diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired amine (2.5 eq) and triethylamine (3.0 eq) in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted imidazole-4,5-dicarboxamide.

-

Biological Evaluation of Imidazole-Based Anticancer Agents

The anticancer activity of newly synthesized derivatives is typically evaluated using a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37 °C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4k | Caco-2 (Colon) | 4.67 ± 0.11 | [9] |

| 6e | Caco-2 (Colon) | 5.22 ± 0.20 | [9] |

| Kim-161 (5a) | T24 (Bladder) | 56.11 | [6] |

| Kim-111 (5b) | T24 (Bladder) | 67.29 | [6] |

| Compound 6d | ALK5 Kinase | 0.0012 | [10][11] |

| Compound 5e | HeLa (Cervical) | 0.737 ± 0.05 | [12] |

| Compound 5e | HT-29 (Colon) | 1.194 ± 0.02 | [12] |

Mechanism of Action: Targeting Key Signaling Pathways

Imidazole derivatives synthesized from this compound have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A key target for many of these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.[6][7]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a hallmark of many cancers. Imidazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

References

- 1. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl 2-Methyl-1H-imidazole-4,5-dicarboxylate | CAS 65611-53-2 [benchchem.com]

- 5. This compound | 1080-79-1 | Benchchem [benchchem.com]

- 6. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and evaluation of small molecule imidazo[2,1-b][1,3,4]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Grignard Reaction with Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, a potentially valuable intermediate in drug discovery, starting from diethyl 1H-imidazole-4,5-dicarboxylate. The acidic proton on the imidazole nitrogen necessitates a protection strategy to ensure the success of the Grignard reaction on the ester functionalities. This protocol, therefore, outlines a three-step process: N-protection of the imidazole ring, the Grignard reaction with methylmagnesium bromide, and subsequent deprotection to yield the final product.

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

Step 1: N-Protection of this compound with a Trityl Group

The acidic N-H proton of the imidazole ring must be protected to prevent it from quenching the Grignard reagent. The trityl (triphenylmethyl) group is an effective protecting group for imidazoles, being stable to basic and nucleophilic conditions while easily removable under mild acidic conditions.

-

Materials:

-

This compound

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

-

Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate.

-

Step 2: Grignard Reaction with N-Trityl-diethyl 1H-imidazole-4,5-dicarboxylate

With the imidazole nitrogen protected, the Grignard reagent can now react with the two ester groups to form tertiary alcohols.[1]

-

Materials:

-

N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate

-

Methylmagnesium bromide (CH3MgBr) solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place the N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (a significant excess, e.g., 5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

-

Step 3: Deprotection of the N-Trityl Group

The final step involves the removal of the trityl protecting group under mild acidic conditions to yield the desired product.[2]

-

Materials:

-

Crude N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve the crude product from Step 2 in DCM.

-

Add a solution of 5% TFA in DCM to the mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the excess acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product, 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole, by a suitable method such as recrystallization or column chromatography.

-

Data Presentation

The following table summarizes the expected reagents, key reaction parameters, and estimated yields for each step of the synthesis. Please note that the yields are estimates based on typical outcomes for these types of reactions and may vary.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| 1 | This compound | Trityl chloride, Triethylamine | DMF | Room Temp. | 12-24 | N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate | 90-95 |

| 2 | N-trityl-diethyl 1H-imidazole-4,5-dicarboxylate | Methylmagnesium bromide | THF | 0 to Room Temp. | 2-3 | N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | 80-85 |

| 3 | N-trityl-4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | Trifluoroacetic acid | DCM | Room Temp. | 1-2 | 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole | 90-95 |

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

Caption: Synthetic workflow for the preparation of 4,5-bis(2-hydroxypropan-2-yl)-1H-imidazole.

References

Application Notes and Protocols: Synthesis of Antiviral Compounds Using Diethyl 1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Derivatives of 1H-imidazole-4,5-dicarboxylic acid, in particular, have emerged as a promising class of antiviral agents, demonstrating notable efficacy against a range of pathogenic viruses. These compounds often function by inhibiting key viral enzymes essential for replication. This document provides detailed application notes on the utility of Diethyl 1H-imidazole-4,5-dicarboxylate as a versatile starting material for the synthesis of potent antiviral compounds, along with comprehensive experimental protocols and data.

Application Notes

This compound serves as a key building block for the synthesis of various antiviral compounds, primarily through its conversion to N-substituted imidazole-4,5-dicarboxamides. These derivatives have shown significant inhibitory activity against several viruses, including:

-

Flaviviruses: Imidazole-4,5-dicarboxamide derivatives have demonstrated potent inhibition of Dengue virus (DENV) and Yellow Fever virus (YFV) replication.[1][2][3] The mechanism of action is often attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of the viral genome.[1]

-

Coronaviruses: Asymmetric imidazole-4,5-dicarboxamide derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[4] This enzyme is essential for processing viral polyproteins into functional proteins, making it a prime target for antiviral drug development.

The synthetic route from this compound typically involves a three-step process: hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, activation of the carboxylic acid groups (e.g., conversion to the diacid chloride), and subsequent amidation with a variety of amine-containing fragments to generate a library of potential antiviral candidates. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral potency and selectivity.

Data Presentation

The following table summarizes the antiviral activity of representative N-substituted imidazole-4,5-dicarboxamide derivatives synthesized from this compound precursors.

| Compound ID | Target Virus | Assay | EC50 (µM) | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50 or IC50) | Reference |

| 15b | Yellow Fever Virus (YFV) | Cell-based | 1.85 | - | >100 | >54 | [3][5] |

| 15c | Dengue Virus (DENV) | Cell-based | 1.93 | - | >100 | >52 | [3] |

| 15d | Yellow Fever Virus (YFV) | Cell-based | 2.61 | - | >100 | >38 | [3] |

| 15k | Dengue Virus (DENV) | Cell-based | 2.02 | - | >100 | >50 | [3] |

| 20a | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |

| 20b | Dengue Virus (DENV) | Cell-based | 0.93 | - | >100 | >107 | [3] |

| 5a2 | SARS-CoV-2 Mpro | Enzymatic | - | 4.79 | >50 (Vero E6) | >10.4 | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of N-substituted imidazole-4,5-dicarboxamides, starting from this compound.

Step 1: Hydrolysis of this compound to 1H-Imidazole-4,5-dicarboxylic acid

This protocol is adapted from standard procedures for the basic hydrolysis of esters.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a solution of sodium hydroxide (2.2 equivalents) in water to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.

-

A precipitate of 1H-imidazole-4,5-dicarboxylic acid will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 1H-imidazole-4,5-dicarboxylic acid.

Step 2: Synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride

This protocol is based on the conversion of carboxylic acids to acid chlorides using thionyl chloride.

Materials:

-

1H-Imidazole-4,5-dicarboxylic acid (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask containing 1H-imidazole-4,5-dicarboxylic acid (1 equivalent), add toluene.

-

Add a catalytic amount of DMF.

-

Carefully add thionyl chloride (excess, e.g., 3-4 equivalents) dropwise to the suspension at room temperature.

-

Attach a reflux condenser with a drying tube and heat the mixture to reflux.

-

Continue heating until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1H-imidazole-4,5-dicarbonyl dichloride. This product is typically used in the next step without further purification.

Step 3: Synthesis of N-substituted Imidazole-4,5-dicarboxamides

This is a general procedure for the amidation of the diacid chloride.

Materials:

-

1H-Imidazole-4,5-dicarbonyl dichloride (from Step 2)

-

Substituted aniline or other primary/secondary amine (2.2 equivalents)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base (2.2 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the desired substituted aniline or amine (2.2 equivalents) and triethylamine (2.2 equivalents) in dry dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Dissolve the crude 1H-imidazole-4,5-dicarbonyl dichloride (1 equivalent) from Step 2 in a minimal amount of dry dichloromethane.

-

Add the solution of the diacid chloride dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted imidazole-4,5-dicarboxamide.

Visualizations

Experimental Workflow

References

- 1. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the condensation of diethyl aminomalonate hydrochloride with formamidine acetate.

Issue 1: Low or No Product Yield

-

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

-

Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

-

Quality of Starting Materials: Ensure that both diethyl aminomalonate hydrochloride and formamidine acetate are of high purity and dry. Moisture can significantly hinder the reaction.

-

Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at an adequate rate. Conversely, excessively high temperatures can lead to the decomposition of reactants and products. It is advisable to monitor the reaction temperature closely and maintain it within the optimal range.

-

Incomplete Reaction: The reaction may not have gone to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material has been consumed.

-

Stoichiometry of Reactants: An incorrect molar ratio of the reactants can lead to a lower yield. Ensure accurate measurement of both diethyl aminomalonate hydrochloride and formamidine acetate.

-

Issue 2: Presence of Impurities in the Final Product

-

Question: My final product of this compound shows significant impurities upon analysis by NMR or HPLC. What is the likely source of these impurities and how can I minimize them?

-

Answer: The presence of impurities can often be attributed to side reactions or unreacted starting materials.

-

Unreacted Starting Materials: As mentioned previously, incomplete reaction is a common cause of impurities. Use TLC or HPLC to confirm the absence of starting materials before work-up.

-

Side Reactions: The formation of side products can occur, particularly if the reaction temperature is not well-controlled. One potential side reaction is the hydrolysis of the ester groups to the corresponding carboxylic acid, especially if there is moisture present or during an aqueous work-up.

-

Purification Method: The chosen purification method may not be effective in removing all impurities. Consider recrystallization from a suitable solvent system or column chromatography for optimal purity.

-

Issue 3: Difficulty in Product Isolation and Purification

-

Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the recommended procedures?

-

Answer: Effective isolation and purification are crucial for obtaining a high-purity product.

-

Work-up Procedure: A standard work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent. The choice of solvent is important to ensure efficient extraction of the product while minimizing the extraction of impurities.

-

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A solvent screen should be performed to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient elution system may be necessary to effectively separate the desired product from closely related impurities.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and direct method involves the condensation reaction between diethyl aminomalonate hydrochloride and formamidine acetate. This approach offers a straightforward pathway to the desired imidazole core.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system. Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of the reaction's progression.[1]

Q3: What are the expected spectroscopic data (NMR) for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, typical proton NMR (¹H NMR) signals would include triplets and quartets for the ethyl ester groups and a characteristic signal for the imidazole ring protons. Carbon NMR (¹³C NMR) would show distinct signals for the carbonyl carbons of the ester groups, the carbons of the imidazole ring, and the carbons of the ethyl groups.

Q4: Can this synthesis be performed using parallel synthesis techniques for optimization?

A4: Yes, parallel synthesis is an excellent strategy for optimizing reaction conditions such as temperature, solvent, and catalyst. This high-throughput approach allows for the rapid screening of multiple variables to identify the optimal conditions for maximizing the yield and purity of this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |

| 1 | Ethanol | 60 | 12 | 45 | 88 |

| 2 | Ethanol | 80 | 8 | 65 | 92 |

| 3 | DMF | 80 | 8 | 72 | 95 |

| 4 | DMF | 100 | 6 | 78 | 96 |

| 5 | Toluene | 110 | 10 | 55 | 85 |

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl aminomalonate hydrochloride (1.0 eq) and formamidine acetate (1.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of Diethyl 1H-imidazole-4,5-dicarboxylate

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Diethyl 1H-imidazole-4,5-dicarboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

| Issue | Potential Cause | Recommended Solution |

| Oily Product Instead of Crystalline Solid | Residual solvent (e.g., from extraction) or the presence of impurities is depressing the melting point. | - Trituration: Stir the crude oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization and wash away non-polar impurities. - High-Vacuum Drying: Ensure all volatile solvents are removed by drying under a high vacuum. - Chromatography: If trituration fails, purify the oil using silica gel column chromatography. |

| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. | - Solvent System: Use a co-solvent system (e.g., ethyl acetate/hexanes) to decrease solubility at cold temperatures. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal growth. |

| Product Remains Colored (Yellow/Brown) After Purification | Chromophoric (colored) impurities from the synthesis are present. These are often polar byproducts. | - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Column Chromatography: This is a very effective method for separating colored impurities from the desired product. |

| Multiple Spots on TLC After Purification | The chosen purification method was not sufficient to separate all impurities from the product. | - Re-purify: Perform a second purification step. If recrystallization was used, try column chromatography, or vice-versa. - Optimize Chromatography: If using column chromatography, adjust the solvent system polarity. A less polar eluent can improve the separation of closely related compounds. |

| No Crystal Formation Upon Cooling | The solution is not supersaturated, or the product concentration is too low. | - Concentrate Solution: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product. |

Purification Workflow

Caption: Decision workflow for purifying crude this compound.

Experimental Protocols

Protocol 1: Recrystallization from a Co-Solvent System

This method is suitable when the crude product is a solid and contains minor impurities.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate at 40-50°C) with stirring until the solid completely dissolves.

-

Addition of Anti-Solvent: While the solution is still warm, slowly add a poor solvent (e.g., hexanes or petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).

-

Re-dissolution: Add a few drops of the good solvent (ethyl acetate) until the solution becomes clear again.

-

Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold anti-solvent (hexanes) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The expected product is a white to pale yellow crystalline powder.[1]

Protocol 2: Silica Gel Column Chromatography

This is the preferred method for purifying oily crude products or solids with significant impurities.[1][2]

-

Prepare the Slurry: In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexanes or petroleum ether) to create a slurry.

-

Pack the Column: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.

-

Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue).[3] Carefully add this solution to the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes).[3] The polarity can be gradually increased if the product is slow to elute.

-

Collect Fractions: Collect the eluent in a series of test tubes or flasks.

-

Monitor Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities are typically related to the synthetic route. They can include unreacted starting materials, such as butyramidinium chloride or diethyl 2-chloro-3-oxosuccinate, and side-products from condensation or esterification reactions.[4] Incomplete reactions can also lead to mono-ester or dicarboxylic acid intermediates.[5]

Q2: What is the expected appearance and melting point of the pure product?

A2: Pure Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is typically a white to slightly pale yellow crystalline powder.[1] The reported melting point is in the range of 82-88°C.[1][4]

Q3: Which solvent systems are recommended for TLC analysis?

A3: A mixture of ethyl acetate and hexanes (or petroleum ether) is a good starting point for TLC analysis. A typical ratio would be 30-50% ethyl acetate in hexanes. This system can also be adapted for column chromatography.[3]

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using multiple methods. Thin-Layer Chromatography (TLC) showing a single spot is a good indicator. Further confirmation should be obtained through analytical techniques such as ¹H NMR spectroscopy to ensure the correct chemical structure and the absence of impurity signals, and by measuring the melting point to compare it with the literature value.

Q5: What is the general solubility profile of this compound?